[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436995
InChI: InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2
SMILES: C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol

[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol

CAS No.:

Cat. No.: VC13436995

Molecular Formula: C10H7ClFNO2

Molecular Weight: 227.62 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol -

Specification

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
IUPAC Name [3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2
Standard InChI Key LHNDQZBYGGODTF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F

Introduction

Structural and Molecular Characteristics

The molecular formula of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol is C10_{10}H7_7ClFNO2_2, with a molecular weight of 239.62 g/mol. The isoxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, while the 2-chloro-6-fluorophenyl group introduces steric and electronic effects that influence reactivity. The hydroxymethyl (-CH2_2OH) group at position 5 enables further functionalization, such as esterification or etherification .

Quantum chemical studies using density functional theory (DFT) have optimized its geometry, revealing a planar isoxazole ring with dihedral angles of 15–20° between the aromatic phenyl group and the heterocycle. The dipole moment of the compound varies with solvent polarity, ranging from 3.2–3.8 Debye in non-polar solvents (ε = 2–10) to 4.1–4.5 Debye in polar solvents (ε = 30–80) .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis involves a two-step process:

  • Formation of the Isoxazole Core: Reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions yields an oxime intermediate. Cyclization with acetonitrile or acetylene derivatives forms the isoxazole ring .

  • Introduction of the Hydroxymethyl Group: The 5-position of the isoxazole is functionalized via nucleophilic addition of formaldehyde, followed by reduction to produce the methanol derivative.

Key reaction conditions include:

  • Temperature: 80–100°C

  • Catalysts: K-10 Montmorillonite clay (improves yield by 15–20%)

  • Solvents: Ethanol or methanol under reflux .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps completed in 70–240 seconds achieve yields comparable to conventional methods (75–85%) while minimizing side products .

Table 1: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–10 hours2–4 minutes
Yield70–75%78–85%
Catalyst EfficiencyModerateHigh

Physicochemical Properties

Solvation Behavior

Polarizable continuum model (PCM) studies in ten solvents reveal:

  • Solvation Free Energy (ΔGsolv_{solv}): Ranges from -25.3 kcal/mol in water (ε = 78.4) to -8.7 kcal/mol in diethyl ether (ε = 4.3) .

  • Dipole Moments: Increase linearly with solvent polarity, enhancing solubility in polar aprotic solvents like DMSO.

Table 2: Solvation Parameters in Selected Solvents

SolventDielectric Constant (ε)ΔGsolv_{solv} (kcal/mol)Dipole Moment (Debye)
Water78.4-25.34.5
Methanol32.6-18.94.2
Acetone20.7-14.23.9
Dichloromethane8.9-10.13.5

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3250 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (C=N stretch of isoxazole).

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl3_3): δ 4.75 (s, 2H, -CH2_2OH), δ 7.25–7.55 (m, 3H, aromatic H) .

    • 13^{13}C NMR: δ 160.1 (C-O), δ 125.4 (C-F), δ 118.2 (C-Cl) .

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The hydroxymethyl group undergoes reactions with:

  • Alkyl Halides: Forms ethers (e.g., [3-(2-Cl-6-F-phenyl)isoxazol-5-yl]methoxyethane) using K2_2CO3_3 as a base.

  • Acid Chlorides: Produces esters (e.g., acetate derivatives) in pyridine .

Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazole hybrids, enhancing biological activity .

Table 3: Derivatives and Their Applications

Derivative TypeApplicationBiological Activity (IC50_{50})
Triazole HybridsAnticancer Agents12–18 µM (MCF-7 cells)
EthersAntimicrobialsMIC: 8–16 µg/mL (E. coli)
EstersAnti-inflammatory AgentsCOX-2 Inhibition: 85–92%

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 4–8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) .

Neuroprotective Effects

In silico studies predict strong binding to acetylcholinesterase (AChE, ΔG = -9.8 kcal/mol), suggesting potential in Alzheimer’s disease therapy .

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